1-Benzyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound known for its high stability and ability to form complexes with various metal ions. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, with a benzyl group attached to one of the nitrogen atoms. It is widely used in coordination chemistry and has significant applications in various scientific fields.
Mechanism of Action
Target of Action
1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that primarily targets rare earth metal ions . These metal ions are crucial in various biochemical processes and are often used in biomedical applications .
Mode of Action
The compound acts as a chelating agent , forming stable complexes with rare earth metal ions . The complexation process involves the interaction of the compound with the metal ions, resulting in the formation of a cyclic structure .
Biochemical Pathways
The compound’s interaction with rare earth metal ions can affect various biochemical pathways. For instance, it can be used in the synthesis of metal-coded affinity tags (MECATs) . MECATs are used in quantitative proteomics, offering an alternative to established methods like isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ) .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the formation of stable complexes with rare earth metal ions . These complexes can be used in various applications, including therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, and MRI contrast agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is hygroscopic in nature , suggesting that moisture in the environment could affect its stability. Furthermore, it should be stored under dry inert gas , indicating that the presence of certain gases in the environment could influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4,7,10-tetraazacyclododecane can be synthesized through several methods. One common approach involves the reaction of 1,4,7,10-tetraazacyclododecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
1-Benzyl-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the development of catalysts and materials for industrial processes.
Comparison with Similar Compounds
- 1,4,7,10-tetraazacyclododecane
- 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Uniqueness: 1-Benzyl-1,4,7,10-tetraazacyclododecane is unique due to the presence of the benzyl group, which enhances its stability and ability to form complexes with metal ions. This modification also allows for greater versatility in chemical reactions and applications compared to its parent compound, 1,4,7,10-tetraazacyclododecane .
Properties
IUPAC Name |
1-benzyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURLCQRFFWBENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435403 | |
Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112193-83-6 | |
Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research article highlights 1-benzyl-1,4,7,10-tetraazacyclododecane (6) as a crucial starting material for synthesizing metal-coded DOTA-based affinity tags []. These tags are valuable tools in various research applications, particularly in bioconjugation and affinity purification techniques. The article details an improved synthetic route for this compound, potentially facilitating more efficient production and broader utilization in research.
A: this compound possesses a macrocyclic structure with a 12-membered ring containing four nitrogen atoms. This configuration is characteristic of tetraazamacrocycles, known for their metal-chelating properties []. The benzyl group attached to one of the nitrogen atoms introduces steric and electronic effects that can influence the compound's interactions with metal ions. This feature is essential for its role as a precursor in synthesizing metal-coded DOTA-based affinity tags, where the controlled coordination of metal ions is critical.
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